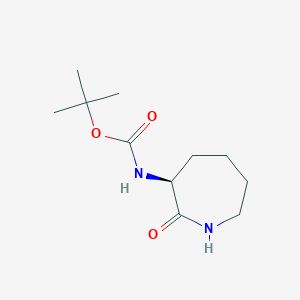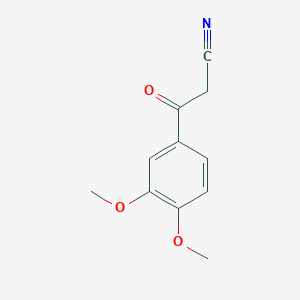
4-(5-Metil-1,2,4-oxadiazol-3-il)benzaldehído
Descripción general
Descripción
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol It features a benzaldehyde moiety substituted with a 5-methyl-1,2,4-oxadiazole ring at the para position
Aplicaciones Científicas De Investigación
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to selectively inhibit the dopamine transporter and act as partial agonists of the μ opioid receptor . They are also known to target specific anti-angiogenic pharmacophores .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, causing changes that can lead to various biological activities .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to influence various pathways due to their broad spectrum of biological activities .
Result of Action
1,2,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Action Environment
It is known that the properties of 1,2,4-oxadiazole derivatives can vary due to differences in the electronic environment .
Análisis Bioquímico
Biochemical Properties
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are crucial for cell signaling pathways. Additionally, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde can bind to cathepsin K, an enzyme involved in bone resorption, thereby exhibiting potential anti-osteoporotic effects .
Cellular Effects
The effects of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This modulation can lead to altered gene expression and changes in cellular metabolism. In cancer cells, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde has demonstrated the ability to induce apoptosis, thereby reducing cell proliferation .
Molecular Mechanism
At the molecular level, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity. For example, its interaction with tyrosine kinases results in the inhibition of phosphorylation events critical for cell growth and survival. Additionally, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde can act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde have been studied over various time frames. The compound is relatively stable under ambient conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that continuous exposure to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is critical for its activity. It is predominantly found in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its functional specificity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-formylbenzoic acid with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a furazan ring instead of a benzaldehyde moiety and is used in energetic materials.
2-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Similar to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to its combination of an aldehyde group and an oxadiazole ring, which provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJICSBRPQDVEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428186 | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-60-0 | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)




